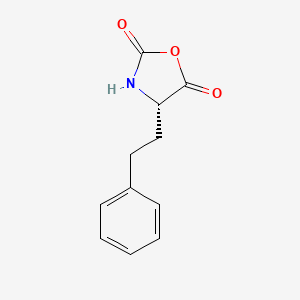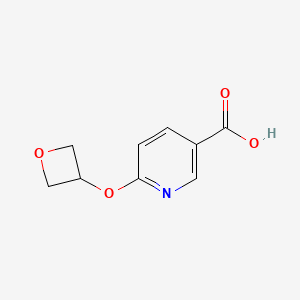
6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol It is characterized by the presence of an oxetane ring attached to a pyridine carboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with oxetane derivatives under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the compound can be produced on a larger scale using optimized synthetic routes that ensure high yield and purity. The process may involve multiple steps, including purification and quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The oxetane and pyridine rings can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products .
Wissenschaftliche Forschungsanwendungen
6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Wirkmechanismus
The mechanism of action of 6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-(Oxetan-3-yloxy)pyridine-3-carboxylic acid include other pyridine carboxylic acids and oxetane derivatives. Examples include:
- Pyridine-3-carboxylic acid
- 6-(Oxetan-3-yloxy)pyridine
- 3-Oxetanyloxy-pyridine
Uniqueness
The uniqueness of this compound lies in its combined structural features of the oxetane ring and pyridine carboxylic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C9H9NO4 |
|---|---|
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
6-(oxetan-3-yloxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9NO4/c11-9(12)6-1-2-8(10-3-6)14-7-4-13-5-7/h1-3,7H,4-5H2,(H,11,12) |
InChI-Schlüssel |
ONZUHCIGQKLDCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)OC2=NC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11716895.png)
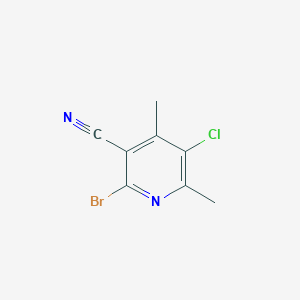

![2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11716917.png)
![[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea](/img/structure/B11716924.png)
![1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea](/img/structure/B11716927.png)
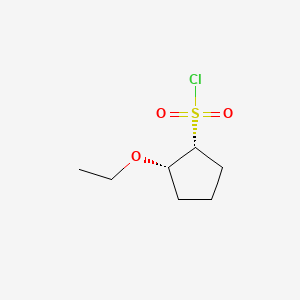
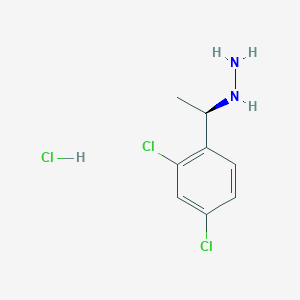

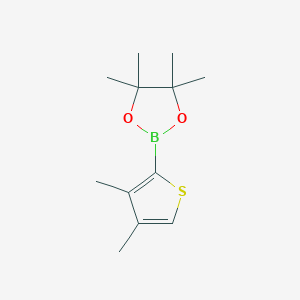
![N-[4-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)phenyl]acetamide](/img/structure/B11716955.png)
![(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)
